![molecular formula C14H12ClNO B2641206 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one CAS No. 36175-15-2](/img/structure/B2641206.png)
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one
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Overview
Description
The compound “1-(4-Chlorophenyl)ethanol” is a related compound with a molecular formula of C8H9ClO . It’s important to note that the structure and properties of a compound can significantly change with even small modifications to its molecular structure.
Synthesis Analysis
While specific synthesis methods for “1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one” are not available, a related compound, “2-Bromo-4’-chloroacetophenone”, has been synthesized in a laboratory setting .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of “1-(4-Chlorophenyl)ethanol” has been determined and is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. For instance, a one-pot three-component coupling reaction of α-amino aryl ketones, indoles, and CBr4 has been developed .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and density can be determined experimentally. For instance, the properties of “1-(4-Chlorophenyl)ethanol” are available .Scientific Research Applications
- Its structural features make it an attractive starting material for designing novel drugs. By modifying its substituents, scientists can explore new drug candidates with potential therapeutic effects .
- Researchers explore its interactions with enzymes, receptors, and cellular pathways. Understanding these interactions can lead to drug discovery and development .
- Its irritant effects cause tearing, respiratory discomfort, and temporary incapacitation. Research focuses on optimizing tear gas formulations for safety and efficacy .
- It can be incorporated into polymers, resins, and coatings. These modified materials may exhibit improved mechanical properties, adhesion, or chemical resistance .
- Its characteristic spectral features (e.g., IR, UV-Vis) aid in compound identification and quantification .
Chemical Synthesis and Medicinal Chemistry
Biological and Pharmacological Studies
Chemical Defense and Law Enforcement
Materials Science and Polymer Chemistry
Analytical Chemistry and Spectroscopy
Natural Product Synthesis and Alkaloid Derivatives
Safety and Hazards
properties
IUPAC Name |
1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODTXAUEVYFZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one |
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